10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Description
The compound 10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione belongs to the pyrrolobenzodiazepine (PBD) class, characterized by a seven-membered diazepine ring fused with a pyrrolidine ring. The 3-methylbutyl substituent at the N10 position distinguishes it from other analogues.
Properties
IUPAC Name |
5-(3-methylbutyl)-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(2)9-11-19-14-7-4-3-6-13(14)16(20)18-10-5-8-15(18)17(19)21/h3-4,6-7,12,15H,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZJXRBSSGXJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=O)N3CCCC3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.30 g/mol
- IUPAC Name : 10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Research indicates that compounds in the pyrrolo[2,1-c][1,4]benzodiazepine class exhibit various mechanisms of action. The specific activities of 10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione include:
- GABA Receptor Modulation : Preliminary studies suggest that this compound may interact with GABA receptors, which play a crucial role in inhibitory neurotransmission within the central nervous system (CNS) .
- Anticonvulsant Properties : Due to its structural similarity to known anticonvulsants, there is potential for this compound to exhibit anticonvulsant effects in animal models .
In Vitro Studies
In vitro studies have demonstrated that 10-(3-methylbutyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione possesses significant biological activity:
In Vivo Studies
In vivo studies assessing the pharmacological effects of the compound have provided insight into its potential therapeutic applications:
- Animal Models : Research involving rodent models has indicated that administration of this compound resulted in reduced seizure frequency and severity .
- Behavioral Studies : Behavioral assays suggest anxiolytic properties without significant sedative effects, making it a candidate for further development as an anxiolytic agent .
Case Studies and Research Findings
Several case studies have explored the pharmacological profile of this compound:
- Anticonvulsant Activity : A study published in Journal of Medicinal Chemistry reported that AH-8529 exhibited significant anticonvulsant activity in a mouse model of epilepsy. The compound was shown to increase seizure threshold significantly compared to controls .
- Neuroprotective Effects : Another research article highlighted the neuroprotective effects of the compound against oxidative stress-induced neuronal death. The study concluded that it could be beneficial for neurodegenerative disorders .
- Anxiolytic Properties : In a behavioral study assessing anxiety-like behaviors in rats, AH-8529 administration led to decreased anxiety levels measured by elevated plus maze tests .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Molecular Properties
*Calculated based on molecular formula.
†Inferred from structural trends in analogues.
Key Observations:
Crystallographic and Conformational Analysis
- 10-Allyl-PBD-dione :
- 6-Nitro-PBD-dione :
Antitumor and Antimicrobial Activity:
- Natural PBD derivatives (e.g., circumdatin C) from Aspergillus spp. show antioxidant activity (IC₅₀ = 9.9 µM for 2-hydroxycircumdatin C) but lack antibacterial effects .
- Synthetic 10-allyl-PBD-dione derivatives exhibit DNA interstrand cross-linking, a mechanism relevant to antitumor antibiotics .
Neurological Activity:
- The 3-methylbutyl group may slow metabolism due to steric hindrance, extending half-life compared to methyl-substituted analogues.
Enzyme Inhibition:
Data Tables
Table 1: Crystallographic Parameters of Selected Analogues
| Compound | Space Group | Unit Cell Volume (ų) | Diazepine Conformation | Key Interactions |
|---|---|---|---|---|
| 10-Allyl-PBD-dione | P2₁2₁2₁ | 1302.44 | Boat | van der Waals |
| 6-Nitro-PBD-dione | P2₁/c | Not provided | Boat | π-π stacking, N–H⋯O |
| 10-(Phenylmethyl)-PBD-dione | Not reported | — | — | Likely π-π interactions |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 10-(3-methylbutyl)-substituted pyrrolo[2,1-c][1,4]benzodiazepine-diones?
The synthesis typically involves alkylation of the parent pyrrolobenzodiazepine (PBD) scaffold. For example:
- Alkylation Step : Reacting 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione with 3-methylbutyl bromide in the presence of potassium carbonate and tetra-n-butylammonium bromide in DMF, followed by recrystallization from dichloromethane (yield: ~80%) .
- Purification : Monitoring via TLC and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity .
Q. How is the structural conformation of this compound validated experimentally?
- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–C: 1.50–1.54 Å), dihedral angles, and hydrogen-bonding networks. For analogs like 10-allyl derivatives, disordered atoms in the tetrahydropyrrolyl ring require restrained refinement (occupancy ratio 50:50) .
- NMR Spectroscopy : ¹H NMR in CDCl₃ confirms substitution patterns (e.g., allyl/propargyl protons at δ 4.5–5.5 ppm) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for substituents at the N10 position?
- Antitumor Activity : Substituting N10 with alkyl groups (e.g., 3-methylbutyl) enhances DNA intercalation capacity compared to smaller groups (e.g., methyl). For example, 10-allyl derivatives show improved cytotoxicity in Streptomyces-derived antitumor analogs .
- Steric Effects : Bulky substituents (e.g., propargyl) may reduce binding affinity to GABA receptors but improve metabolic stability .
Q. How do contradictory hypotheses about its mechanism of action (e.g., GABA agonism vs. DNA intercalation) affect experimental design?
- GABA Receptor Studies : Use electrophysiological assays (e.g., patch-clamp) on neuronal cells to measure chloride ion flux, comparing potency to benzodiazepine controls .
- DNA Interaction Assays : Employ ethidium bromide displacement assays or atomic force microscopy to assess DNA-binding affinity and intercalation kinetics .
- Contradiction Note : Evidence for GABA activity is preliminary, while DNA intercalation is well-documented in structurally related PBDs .
Q. What computational strategies are used to predict reactivity or optimize synthesis?
- Quantum Chemical Calculations : Density functional theory (DFT) models reaction pathways (e.g., alkylation energy barriers) to identify optimal solvents and catalysts .
- Reaction Path Search : Combines transition-state analysis with experimental feedback to reduce trial-and-error in optimizing yields .
Q. What analytical challenges arise in characterizing dynamic structural features?
- Crystallographic Disorder : In XRD, disordered carbon atoms (e.g., C10–C11) require restraints on bond distances (Δ ≤ 0.01 Å) and isotropic thermal parameters .
- Dynamic NMR : Detect rotational barriers in the pyrrolidine ring using variable-temperature ¹H NMR (e.g., coalescence temperatures for diastereotopic protons) .
Q. How are bioactivity assays designed to evaluate antitumor efficacy?
- In Vitro Models : Screen against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- DNA Cross-Linking Assays : Use agarose gel electrophoresis to visualize DNA adduct formation after incubation with the compound .
Q. What stability studies are critical for handling this compound in experimental settings?
Q. How can cross-disciplinary approaches enhance research on this compound?
Q. What advanced crystallographic techniques address disorder in the solid-state structure?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
